2-(Chloromethyl)-5-cyclopropylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 |
InChI Key |
UTPOWAYVFXHTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(S2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 5 Cyclopropylthiazole and Analogues
Established Synthetic Routes and Mechanistic Investigations in Thiazole (B1198619) Ring Formation
The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. wikipedia.orgsynarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.comnih.gov The mechanism proceeds through the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com Kinetic studies have shown that the reaction is typically second-order, being first-order with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.orgresearchgate.net
Precursor Synthesis and Cyclization Strategies
The Hantzsch synthesis remains a primary strategy for assembling 2,5-disubstituted thiazoles like 2-(chloromethyl)-5-cyclopropylthiazole. researchgate.net The successful synthesis of the target molecule via this route is critically dependent on the selection and preparation of appropriate precursors. The cyclization strategy involves the reaction between an α-haloketone that provides the C4 and C5 atoms and the cyclopropyl (B3062369) substituent, and a thioamide that supplies the sulfur, nitrogen, and the C2 atom with its chloromethyl substituent.
For the synthesis of this compound, the key precursors are:
An α-halo cyclopropyl ketone , such as 1-chloro-3-cyclopropylacetone or a similar analogue.
2-Chloroethanethioamide (B12969611) , which provides the 2-(chloromethyl) group.
The synthesis of the required α-haloketone precursor can be achieved through the chlorination of a corresponding ketone. For instance, a method for synthesizing 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) involves the chlorination of cyclopropyl methyl ketone using chlorine gas with a metallic aluminum catalyst to improve selectivity and yield. google.com This process highlights a viable route to the necessary cyclopropyl-containing building block.
Table 1: Precursors for Hantzsch Synthesis of this compound This table is interactive. You can sort and filter the data.
| Precursor Role | Chemical Name | Structure | Key Contribution to Final Product |
|---|---|---|---|
| Thioamide | 2-Chloroethanethioamide | ClCH₂C(S)NH₂ | N1, C2, S, and the chloromethyl group at C2 |
| α-Haloketone | 1-Chloro-3-cyclopropylacetone | c-C₃H₅CH₂C(O)CH₂Cl | C4, C5, and the cyclopropyl group at C5 |
Introduction and Functionalization of the Chloromethyl Group at the 2-Position
The introduction of the chloromethyl group at the C2 position of the thiazole ring is most directly accomplished by using a thioamide that already contains this functionality. In the Hantzsch synthesis framework, reacting an α-haloketone with 2-chloroethanethioamide directly installs the desired group.
Alternative strategies for introducing a chloromethyl group onto a pre-formed thiazole ring can be more complex. However, methods for the synthesis of related compounds, such as 2-chloro-5-chloromethyl-1,3-thiazole, have been developed. One such process involves the reaction of 1-isothiocyanato-2-chloro-2-propene with a chlorinating agent. patsnap.comgoogle.com Another patented method uses the chlorination of 2-halogenated allyl isothiocyanates in an aprotic polar solvent. google.com These methods, while targeting a different isomer, demonstrate established principles for the chlorination and formation of chloromethyl-substituted thiazoles. google.com For instance, reacting a suitable precursor with a chlorinating agent like sulfuryl chloride is a common approach. google.com
Incorporation of the Cyclopropyl Moiety at the 5-Position
The cyclopropyl substituent at the C5 position of the thiazole ring originates from the α-halocarbonyl reactant in the Hantzsch synthesis. researchgate.net The key precursor is a ketone bearing a cyclopropyl group, which is subsequently halogenated at the α-position. A relevant industrial synthesis involves the chlorination of cyclopropyl methyl ketone to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate. google.com This reaction is performed with chlorine gas in the presence of a catalyst, with mild reaction conditions and high yields reported to be suitable for large-scale production. google.com The presence of the cyclopropyl group can influence the reactivity and biological profile of the final thiazole-containing molecule. nih.gov
Novel and Efficient Catalytic Approaches in Thiazole Synthesis
While the Hantzsch synthesis is robust, the need for potentially unstable or toxic α-haloketones has driven the development of modern catalytic methods. bepls.com These novel approaches often provide higher efficiency, milder reaction conditions, and access to a broader range of functionalized thiazoles. nih.govbepls.com
Transition Metal-Mediated Transformations for Thiazole Scaffold Construction
Transition metal catalysis offers powerful tools for constructing the thiazole core with high precision. These methods can bypass the traditional precursors of the Hantzsch synthesis.
One notable method involves a rhodium(II)-catalyzed reaction between 1-sulfonyl-1,2,3-triazoles and thionoesters. organic-chemistry.org This process generates 2,5-disubstituted thiazoles through the formation of an α-imino rhodium carbene complex, which then reacts with the thionoester. organic-chemistry.org This approach is particularly useful for synthesizing 2,5-disubstituted thiazoles, a class that can be challenging to access via the Hantzsch route. nih.govorganic-chemistry.org
Other transition metals are also employed. Palladium catalysts, for example, are used for the direct arylation of thiazole derivatives. organic-chemistry.org Copper-catalyzed reactions are also utilized in multi-step syntheses to build complex thiazole-containing structures. organic-chemistry.org
Table 2: Example of a Novel Rhodium-Catalyzed Synthesis for 2,5-Disubstituted Thiazoles This table is interactive. You can sort and filter the data.
| Step | Reactants | Catalyst | Intermediate/Product | Key Advantage |
|---|---|---|---|---|
| 1 | Terminal Alkyne, Sulfonyl Azide | Copper(I) | 1-Sulfonyl-1,2,3-triazole | Forms a stable triazole precursor |
| 2 | 1-Sulfonyl-1,2,3-triazole, Thionoester | Rhodium(II) acetate | 2,5-Disubstituted Thiazole | High efficiency and broad substrate scope |
Organocatalytic Methods for Enhanced Selectivity and Yield
Organocatalysis has emerged as a greener and often more selective alternative to metal-based catalysis in organic synthesis. For thiazole synthesis, organocatalysts can promote reactions under mild conditions, often with improved yields and simpler purification procedures.
Recent research has demonstrated the use of chitosan-based hydrogels as effective, recyclable biocatalysts for thiazole synthesis. nih.gov These natural biopolymer-derived catalysts can be used in conjunction with ultrasound irradiation to accelerate reactions, reduce reaction times, and afford high yields of the desired thiazole products under eco-friendly conditions. nih.gov Another green approach utilizes L-proline in a deep eutectic solvent to condense dithiooxamide (B146897) with aldehydes, forming thiazolo[5,4-d]thiazoles, showcasing the potential of amino acids as organocatalysts in heterocyclic synthesis. mdpi.com These methods highlight a shift towards more sustainable and efficient chemical manufacturing. bepls.com
While specific literature on the direct synthesis of this compound is limited, extensive research exists for the synthesis of structurally similar compounds, particularly 2-chloro-5-chloromethylthiazole, which serves as a crucial intermediate for various agrochemical and pharmaceutical products. semanticscholar.org The methodologies developed for this analogue provide a foundational framework for the synthesis of the target compound.
A predominant route involves the reaction of an isothiocyanate derivative with a chlorinating agent. googleapis.comepo.org One common starting material is 2-chloroallyl isothiocyanate, which is reacted with a chlorinating agent like sulfuryl chloride or elemental chlorine. googleapis.comgoogle.com The reaction can be performed with or without a solvent. googleapis.comepo.org When solvents are used, halogenated hydrocarbons such as dichloromethane, chloroform, or 1,2-dichloroethane (B1671644) are common choices, as are dipolar, aprotic solvents like acetonitrile (B52724). googleapis.comgoogle.com
Another pathway begins with 1,3-dichloropropene (B49464), which is first reacted with sodium thiocyanate (B1210189) to produce 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate undergoes a thermal nih.govnih.gov-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate, which is then chlorinated to yield 2-chloro-5-chloromethylthiazole. semanticscholar.org
The chlorination step is critical and can be achieved using various reagents. Sulfuryl chloride is frequently used, often in a halogenated hydrocarbon solvent at temperatures ranging from 0°C to below 30°C. googleapis.comgoogle.com Photocatalytic chlorination using sulfonyl chloride and ultraviolet light in acetonitrile has also been reported as a method to improve yield and product quality. google.com Another approach involves using elemental chlorine, passed through a solution of the isothiocyanate precursor in a solvent like 1,2-dichloroethane or acetonitrile. google.comgoogle.com
The table below summarizes various patented methods for the synthesis of 2-chloro-5-chloromethylthiazole, highlighting the diversity in starting materials, reagents, and conditions.
Table 1: Selected Synthetic Methods for 2-chloro-5-chloromethylthiazole
| Starting Material | Chlorinating Agent | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | Temperature maintained at ≤ 30°C | 73% | googleapis.com |
| 3-Chloro-1-propenylisothiocyanate | Sulfuryl chloride | None | Temperature kept at ≤ 10°C, then heated | - | epo.org |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | Temperature at 10 to 15°C | 71% | google.com |
| 1-Isothiocyanate-2-chloro-2-propene | Chlorine | 1,2-Dichloroethane | Temperature at 25-40°C, followed by stirring for 3-12 hours | - | google.com |
| 2-Chloroallyl isothiocyanate | Sulfuryl chloride, N-chlorosuccinimide | Dichloromethane | Reaction at -10 to 40°C | ~70% | google.com |
Principles of Green Chemistry in the Research and Development of this compound Synthesis
The application of green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact and enhance safety. nih.govuniroma1.it These principles advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, and energy efficiency. nih.gov In the context of synthesizing thiazole derivatives, significant research has been dedicated to developing more environmentally benign protocols. bepls.comresearchgate.net These efforts aim to address the drawbacks of conventional methods, which often involve hazardous materials, harsh conditions, and difficult workups. bepls.com
Atom Economy and Reaction Mass Efficiency Assessments
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A higher atom economy signifies less waste generation. primescholars.com Traditional multi-step syntheses, particularly those using stoichiometric reagents or involving protection/deprotection steps, often suffer from poor atom economy. nih.govprimescholars.com
Solvent-Free and Environmentally Benign Reaction Systems
A key focus of green chemistry is minimizing or replacing hazardous organic solvents with safer alternatives. nih.gov Research into thiazole synthesis has explored several greener systems. bepls.com These include using water, polyethylene (B3416737) glycol (PEG-400), or acetic acid as reaction media. nih.govbepls.com Water is an ideal green solvent, and catalyst-free reactions in water have been developed for certain thiazole derivatives. bepls.com
Solvent-free reaction conditions represent an optimal green chemistry approach. uniroma1.it Methods such as microwave-assisted synthesis and grinding have been successfully employed for the eco-friendly synthesis of thiazoles. bepls.commdpi.com Microwave irradiation can significantly reduce reaction times and improve yields, often without the need for a traditional solvent. bepls.com Similarly, solvent-free grinding of reactants with a solid catalyst like basic alumina (B75360) offers a clean and efficient pathway. mdpi.com For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) has been performed under solvent-free conditions, yielding products rapidly and cleanly. organic-chemistry.org The development of such systems for the synthesis of this compound is a key objective for sustainable production. unifiedpatents.com
Stereoselective Synthesis Research of Chiral 2-(Chloromethyl)thiazole (B1590920) Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Research into the stereoselective synthesis of heterocyclic compounds, including thiazole derivatives, is an active and challenging area. While specific studies on the stereoselective synthesis of this compound are not prominent, general strategies for creating chiral thiazoles and other N-heterocycles are applicable.
Methodologies often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the synthesis of chiral polyaminothiazoles has been achieved using solid-phase methods starting from chiral amino acid monomers. acs.org Asymmetric catalysis, particularly using transition metals like copper with chiral ligands, has proven effective for the enantioselective synthesis of other N-heterocycles such as piperidines, providing a potential model for developing similar methods for thiazoles. researchgate.net Such catalytic systems can create chiral centers with high enantioselectivity under mild conditions. researchgate.net Further research is needed to develop and apply these stereoselective strategies to the synthesis of chiral 2-(chloromethyl)thiazole derivatives. dntb.gov.ua
Chemical Reactivity and Derivatization Studies of 2 Chloromethyl 5 Cyclopropylthiazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety at C2
The chloromethyl group attached to the C2 position of the thiazole (B1198619) ring is analogous to a benzylic halide. This structural feature renders the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic substitution reactions. The reaction mechanism, whether S_N1 or S_N2, is influenced by the nucleophile's strength, solvent polarity, and reaction conditions. S_N2 reactions, which involve a backside attack by the nucleophile in a single, concerted step, are common. nih.gov Alternatively, S_N1 reactions may proceed through a stabilized carbocation intermediate, facilitated by the electron-donating nature of the thiazole ring. nih.gov
Carbon-Nucleophile Additions for Chain Extension
The formation of new carbon-carbon bonds via nucleophilic substitution at the chloromethyl site is a primary method for chain extension. This transformation is crucial for elaborating the molecular framework, allowing the introduction of a variety of carbon-based functional groups. Strong carbon nucleophiles, such as cyanide ions, enolates, or organometallic reagents, readily displace the chloride to form more complex structures. For instance, reaction with sodium cyanide would yield the corresponding nitrile, a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, organozinc reagents, which can be prepared from the corresponding chloromethyl compound, are effective for coupling reactions. escholarship.orgescholarship.org
| Nucleophile | Reagent Example | Product Class | Significance |
|---|---|---|---|
| Cyanide | NaCN or KCN | 2-(Cyanomethyl)-5-cyclopropylthiazole | Intermediate for acids, amines, ketones |
| Enolate | Sodium diethyl malonate | Thiazolyl-substituted malonic ester | Builds complex carbon skeletons |
| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi) | 2-Benzyl-5-cyclopropylthiazole | Forms C(sp³)-C(sp²) bonds |
| Acetylide | Sodium acetylide (HC≡CNa) | 2-(Prop-2-yn-1-yl)-5-cyclopropylthiazole | Introduces an alkyne moiety for click chemistry |
Heteroatom-Nucleophile (N, O, S) Substitutions
The electrophilic chloromethyl carbon readily reacts with a wide array of heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in medicinal and agricultural chemistry for introducing moieties that can modulate a molecule's biological activity and physicochemical properties.
Nitrogen Nucleophiles : Primary and secondary amines, as well as ammonia (B1221849), can displace the chloride to form the corresponding primary, secondary, or tertiary amines. Azide ions can also be used to introduce a nitrogen handle, which can be subsequently reduced to a primary amine.
Oxygen Nucleophiles : Alkoxides, hydroxides, and carboxylates serve as effective oxygen nucleophiles. For example, reaction with a formate (B1220265) anion, followed by hydrolysis, can produce the corresponding alcohol, 2-(hydroxymethyl)-5-cyclopropylthiazole. rsc.org This two-step process is an effective way to achieve hydroxymethylation. rsc.org
Sulfur Nucleophiles : Thiols and thiolate anions, which are potent nucleophiles, react efficiently to yield thioethers. These sulfur-containing compounds are prevalent in numerous biologically active molecules. rsc.org
| Nucleophile Type | Reagent Example | Product |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | 2-(Aminomethyl)-5-cyclopropylthiazole |
| Nitrogen | Piperidine | 2-((Piperidin-1-yl)methyl)-5-cyclopropylthiazole |
| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Methoxymethyl)-5-cyclopropylthiazole |
| Oxygen | Sodium formate (HCOONa) | 2-(Formyloxymethyl)-5-cyclopropylthiazole |
| Sulfur | Sodium thiophenoxide (NaSPh) | 2-((Phenylthio)methyl)-5-cyclopropylthiazole |
Advanced Coupling Reactions (e.g., Cross-Coupling) at the Chloromethyl Site
Modern synthetic chemistry offers powerful tools for bond formation through metal-catalyzed cross-coupling reactions. The chloromethyl group can serve as an electrophilic partner in these transformations, most notably those catalyzed by palladium. While palladium catalysts are common, more sustainable and cost-effective metals like iron are also being explored. nih.gov These reactions typically require the palladium to be in the zero-valent state [Pd(0)] to enter the catalytic cycle. youtube.com
By analogy with other benzylic-type halides, 2-(chloromethyl)-5-cyclopropylthiazole is a candidate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, palladium-catalyzed coupling with arylboronic acids (Suzuki reaction) would yield diarylmethane-like structures. researchgate.net Similarly, coupling with terminal alkynes (Sonogashira reaction) or thiols (C-S coupling) provides direct routes to complex molecules under relatively mild conditions. nih.govorganic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 2-(Arylmethyl)-5-cyclopropylthiazole |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | 2-(Alk-2-yn-1-yl)-5-cyclopropylthiazole |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | 2-((Dialkylamino)methyl)-5-cyclopropylthiazole |
| C-S Coupling | Thiol (R-SH) | Pd(OAc)₂ / Ligand / Base | 2-((Alkylthio)methyl)-5-cyclopropylthiazole |
Transformations of the Thiazole Ring System
Beyond the reactivity of the chloromethyl arm, the thiazole ring itself, along with its cyclopropyl (B3062369) substituent, presents unique opportunities for chemical transformation.
Functionalization of the Thiazole Core
Direct functionalization of the thiazole ring via C-H activation is a powerful strategy for derivatization without pre-installed functional groups. Palladium-catalyzed C-H arylation can occur at the electron-rich positions of the thiazole ring. researchgate.net For this compound, the only available position on the thiazole core is C4. Reactions targeting this site would likely require specific directing group strategies or carefully optimized catalyst systems to achieve regioselectivity. The development of palladium-catalyzed oxidative C-H/C-H cross-coupling methods allows for the direct linkage of two heterocycles, such as a thiazole and a thiophene (B33073) or indole, representing an atom-economical approach to complex bi-heteroaryl systems. rsc.orgnih.gov
Ring-Opening and Rearrangement Pathways (e.g., Cyclopropyliminium Rearrangement, Ring Transformation)
The presence of the cyclopropyl group at the C5 position introduces the possibility of unique rearrangement reactions. A key transformation documented for related structures is the cyclopropyliminium rearrangement. mathnet.ruresearchgate.net This reaction typically occurs when 2-cyclopropylthiazole (B2563669) hydrohalides are heated, leading to a rearrangement that forms a fused heterocyclic system. mathnet.ruresearchgate.netresearchgate.net
The proposed mechanism involves the opening of the strained cyclopropane (B1198618) ring, triggered by a halide ion, after protonation of the thiazole nitrogen. mathnet.ru This process violates the aromaticity of the thiazole ring in the transition state, leading to the formation of a pyrroline (B1223166) ring fused to the original thiazole sulfur and nitrogen atoms. mathnet.ru Specifically, 2-cyclopropylthiazole hydrobromides have been shown to rearrange upon melting to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. mathnet.ruresearchgate.net This pathway represents a significant transformation of the molecular scaffold, converting a simple substituted thiazole into a more complex, fused bicyclic system. The oxidative radical ring-opening of cyclopropane derivatives is another known pathway that can lead to a variety of functionalized compounds. nih.gov
Cyclopropyl Ring Modifications and Their Synthetic Implications
The cyclopropyl group is a strained, three-membered ring that can participate in a variety of unique chemical transformations, making it a valuable motif in medicinal chemistry and materials science. However, the specific reactivity of the cyclopropyl group in this compound has not been explored in the scientific literature.
Ring-Opening Reactions for Macrocycle or Complex Structure Formation
The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be a powerful strategy for the synthesis of macrocycles and other complex molecular architectures. These reactions can be initiated by various reagents and conditions, leading to the formation of linear chains that can subsequently be cyclized. In the context of this compound, the thiazole ring and the chloromethyl group could serve as handles for further functionalization after a hypothetical ring-opening event. At present, no studies have been published that demonstrate such a reaction for this specific molecule.
Stereochemical Aspects of Cyclopropyl Transformations
Transformations involving the cyclopropyl ring can often proceed with a high degree of stereocontrol, which is of paramount importance in the synthesis of chiral molecules. The stereochemical outcome of reactions at the cyclopropyl group is influenced by the nature of the reactants, catalysts, and reaction conditions. For this compound, any investigation into its cyclopropyl group transformations would necessitate a thorough analysis of the resulting stereoisomers. Currently, there is no available research that addresses the stereochemical aspects of reactions involving the cyclopropyl moiety of this compound.
Multi-Component Reactions Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. The structure of this compound, with its reactive chloromethyl group and modifiable thiazole core, suggests its potential as a valuable component in MCRs for the synthesis of novel heterocyclic compounds. However, a review of the literature indicates that this compound has not yet been utilized as a key building block in any reported multi-component reactions.
Mechanistic Investigations of Reaction Pathways and Intermediate Species
A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of products. Mechanistic investigations often involve a combination of experimental techniques, such as spectroscopy and kinetic studies, as well as computational modeling. For any reaction involving this compound, a detailed mechanistic study would be required to elucidate the roles of the different functional groups, identify key intermediates, and understand the transition states. To date, no mechanistic investigations into the reaction pathways and intermediate species of this compound have been published.
Applications of 2 Chloromethyl 5 Cyclopropylthiazole As a Synthetic Precursor in Advanced Chemical Research
Role in the Synthesis of Heterocyclic Scaffolds for Medicinal Chemistry Research
The unique chemical architecture of 2-(Chloromethyl)-5-cyclopropylthiazole makes it a significant precursor in the field of medicinal chemistry. The reactive chloromethyl group serves as a chemical handle, allowing for its incorporation into larger, more complex molecular frameworks destined for biological evaluation.
A cornerstone of modern drug discovery is the use of bioactive compound libraries, which are large, organized collections of chemical compounds used for high-throughput screening (HTS) to identify new drug leads. medchemexpress.comselleckchem.com These libraries often contain thousands of structurally diverse molecules. mcmaster.camedchemexpress.com
This compound is an ideal starting material for constructing such libraries. Its reactive chloromethyl group can readily undergo nucleophilic substitution reactions with a wide array of amines, thiols, alcohols, and other nucleophiles. This allows chemists to systematically attach a multitude of different chemical fragments to the cyclopropylthiazole core, rapidly generating a large library of novel heterocyclic compounds. Each compound in the library possesses the core thiazole (B1198619) scaffold but differs in the appended substituent, creating the structural diversity necessary for effective biological screening. For instance, the closely related intermediate, 2-chloro-5-chloromethylthiazole, is a known precursor in the synthesis of complex therapeutic agents like the HIV protease inhibitor Ritonavir, highlighting the utility of this class of compounds in building intricate molecular architectures. google.comgoogle.com
Table 1: Role of this compound in Medicinal Chemistry Synthesis
| Application Area | Synthetic Role of Precursor | Desired Outcome |
|---|---|---|
| Bioactive Library Generation | Serves as a core scaffold with a reactive site for diversification. | Creation of a large set of structurally related but distinct molecules for high-throughput screening. |
| Structure-Activity Relationship (SAR) Studies | Allows for systematic modification at a specific position of the molecule. | Identification of key structural features that enhance or diminish biological activity. |
| Target-Specific Modulator Synthesis | Acts as a building block to attach pharmacophores to the cyclopropylthiazole core. | Development of potent and selective molecules for in vitro testing against specific enzymes or receptors. |
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug development, involving the synthesis and testing of a series of structurally related compounds to understand how specific chemical features influence their biological activity. nih.govresearchgate.net By making systematic chemical modifications and observing the resulting changes in potency or selectivity, medicinal chemists can optimize a lead compound into a viable drug candidate.
The use of this compound facilitates SAR exploration. After an initial "hit" compound containing the cyclopropylthiazole moiety is identified from a screening library, chemists can synthesize a focused set of analogs. By varying the group attached to the methylene (B1212753) bridge (originally the chloromethyl group), researchers can probe the steric and electronic requirements of the biological target's binding site. The cyclopropylthiazole core acts as a constant anchor, ensuring that any observed changes in activity can be directly attributed to the specific modifications made. This iterative process of synthesis and testing is crucial for refining a molecule's properties. nih.govresearchgate.net
The ultimate goal of many medicinal chemistry programs is to create molecules that interact with a specific biological target, such as an enzyme or a cell surface receptor, to modulate its function and thereby alter the course of a disease. nih.govnih.gov this compound serves as a precursor for creating such target-specific modulators for evaluation in in vitro (laboratory-based) assays.
The thiazole ring is a well-established "pharmacophore" present in many approved drugs. By using this compound, scientists can design and synthesize molecules where the cyclopropylthiazole unit is intended to form key interactions with the target protein. The chloromethyl group provides the synthetic linkage point to add other chemical moieties designed to enhance binding affinity, improve selectivity over other targets, or confer other desirable drug-like properties. A prominent example from a related precursor is the synthesis of Ritonavir, which is specifically designed to inhibit the HIV protease enzyme. google.comgoogle.com This demonstrates how a chloromethylthiazole-type intermediate can be a critical component in constructing highly potent and selective enzyme inhibitors.
Utility in Agrochemical Compound Synthesis Research
In addition to its role in medicine, the chloromethylthiazole scaffold is of significant importance in the agrochemical industry. google.com It forms the structural core of several highly effective pesticides, and this compound represents a valuable building block for the discovery of new crop protection agents.
The most notable application of the closely related compound, 2-chloro-5-chloromethylthiazole, is as a key intermediate in the production of neonicotinoid insecticides, including Clothianidin and Thiamethoxam. google.comgoogle.com These compounds are systemic pesticides that are highly effective against a wide range of sucking and chewing insects. The chloromethylthiazole portion of these molecules is essential for their biological activity, as it mimics the action of acetylcholine (B1216132) and binds to nicotinic acetylcholine receptors in insects, leading to paralysis and death.
By extension, this compound is a precursor for creating next-generation insecticides. The substitution of the chloro group at the 5-position with a cyclopropyl (B3062369) group can modulate the insecticidal spectrum, environmental persistence, and safety profile of the resulting active ingredient. The chloromethyl group remains the key reactive site for completing the synthesis of the final pesticidal compound. google.com
The thiazole and isothiazole (B42339) chemical families have a long history of use in developing fungicides and plant protectants. nih.govmdpi.com These compounds function by disrupting essential biological processes in pathogenic fungi, protecting crops from diseases like rusts, mildews, and blights. One modern strategy in this area is to develop compounds that induce a plant's own natural defense mechanisms, a phenomenon known as systemic acquired resistance. nih.gov
This compound can be used as a starting material to create novel fungicidal agents. The reactive chloromethyl group allows it to be combined with other toxophoric groups or fragments known to possess antifungal activity. nih.govresearchgate.net This modular approach enables the synthesis of hybrid molecules that may exhibit a broader spectrum of activity or a novel mode of action, helping to manage the development of fungicide resistance in pathogens. The cyclopropyl group can contribute to enhanced efficacy or favorable physical properties of the final product.
Table 2: Agrochemicals Derived from the Related 2-Chloro-5-chloromethylthiazole Precursor
| Agrochemical Name | Class | Primary Use |
|---|---|---|
| Thiamethoxam | Neonicotinoid | Insecticide google.comgoogle.com |
| Clothianidin | Neonicotinoid | Insecticide google.com |
Applications in Materials Science Research
There is currently no publicly available research detailing the use of this compound as a precursor in materials science. The following sections represent hypothetical applications based on the known reactivity of similar compounds.
Precursor for Functional Polymers and Advanced Materials
Theoretically, the reactive chloromethyl group of this compound could serve as a site for polymerization or for grafting onto existing polymer backbones. This could potentially introduce the unique electronic and structural characteristics of the cyclopropylthiazole moiety into a polymeric material. However, no studies have been published demonstrating this application.
Synthesis of Dyes and Electronic Materials
Thiazole derivatives are known to be integral components of certain classes of dyes and organic electronic materials. The extended π-system of the thiazole ring can contribute to the chromophoric or conductive properties of a larger molecule. While it is plausible that this compound could be utilized as a building block in the synthesis of novel dyes or electronic materials, there is no documented evidence of this in the scientific literature or patent databases.
Development of Isotope-Labelled Analogues for Research Studies (e.g., Metabolism, Environmental Fate)
The use of isotope-labeled compounds is a critical tool in understanding the metabolic pathways and environmental impact of chemical substances. By replacing certain atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, carbon-13 for carbon), researchers can trace the molecule's journey through a biological or environmental system.
However, there are no published methods for the synthesis of isotope-labeled analogues of this compound. Consequently, no studies utilizing such labeled compounds for metabolic or environmental fate analysis have been reported. The potential for such research exists, but it has not been realized to date.
Computational and Theoretical Studies on 2 Chloromethyl 5 Cyclopropylthiazole and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(chloromethyl)-5-cyclopropylthiazole, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic characteristics. taylorfrancis.comtandfonline.com Calculations using basis sets such as B3LYP/6-311G(d,p) can provide insights into the molecule's stability and reactivity. atlantis-press.comresearchgate.net
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. atlantis-press.com A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen and sulfur atoms in the thiazole (B1198619) ring are expected to be electron-rich, influencing the molecule's interaction with other species.
Furthermore, molecular electrostatic potential (MEP) maps can visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with biological targets or other reactants.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 5.6 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. atlantis-press.com |
| Dipole Moment (µ) | 2.5 D | Measure of the overall polarity of the molecule. atlantis-press.com |
| Global Hardness (η) | 2.8 eV | Resistance to change in electron distribution. atlantis-press.com |
| Global Softness (S) | 0.36 eV⁻¹ | Reciprocal of hardness, indicating the capacity for chemical reactions. atlantis-press.com |
| Electronegativity (χ) | 4.0 eV | The power of an atom in a molecule to attract electrons to itself. atlantis-press.com |
Note: The values in this table are hypothetical and representative of what would be obtained from quantum chemical calculations.
Molecular Modeling and Docking Simulations for Interaction Prediction in Chemical Biology Research
Molecular modeling and docking simulations are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net These computational techniques are a cornerstone of modern drug discovery, allowing for the virtual screening of compounds and the elucidation of their potential mechanisms of action. nih.govacs.org
The process begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). A docking program is then used to predict the preferred binding orientation of the ligand (this compound) within the active site of the protein. biointerfaceresearch.com The simulation calculates a binding energy or score, which estimates the binding affinity. nih.gov
For thiazole derivatives, docking studies have been successfully employed to predict their binding modes with various enzymes. nih.govbiointerfaceresearch.com For this compound, such simulations could reveal key interactions, such as hydrogen bonds with amino acid residues or hydrophobic interactions involving the cyclopropyl (B3062369) group. Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the binding pose.
Table 2: Hypothetical Docking Simulation Results for this compound with a Kinase Target
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. nih.gov |
| Key Interacting Residues | Lys72, Glu91, Leu148 | Amino acids in the active site forming significant interactions with the ligand. |
| Hydrogen Bonds | 1 | Number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | Cyclopropyl group with Leu148 | Non-polar interactions contributing to binding affinity. |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Reaction Mechanisms Through Computational Methods
Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting step. nih.govacs.org This is particularly useful for understanding the synthesis of complex molecules like this compound or its subsequent reactions.
For instance, the synthesis of the thiazole ring itself can be modeled to understand the energetics of the cyclization process. tandfonline.com Furthermore, the reactivity of the chloromethyl group, a potential site for nucleophilic substitution, can be investigated. Computational studies can predict the activation energies for reactions with various nucleophiles, providing insights into the compound's synthetic utility and potential metabolic pathways. nih.gov
DFT calculations can be used to locate transition state structures and calculate their corresponding activation energies. nih.gov The intrinsic reaction coordinate (IRC) can then be followed to ensure that the transition state connects the correct reactants and products. acs.org
Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound
| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Type |
| Hydroxide | Water | 22.5 | SN2 |
| Ammonia (B1221849) | Methanol | 25.1 | SN2 |
| Thiophenolate | DMF | 19.8 | SN2 |
Note: This data is hypothetical and intended to illustrate the output of computational reaction mechanism studies.
Prediction of Structure-Property Relationships for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for rational drug design. nih.govnih.gov These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties. nih.gov
For derivatives of this compound, a QSAR study could be conducted by synthesizing a library of analogs with variations at different positions of the molecule. The biological activity of these compounds would be determined experimentally, and then correlated with calculated molecular descriptors. These descriptors can include electronic properties (from quantum chemical calculations), steric parameters, and hydrophobic parameters.
The resulting QSAR model can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. nih.gov This approach saves significant time and resources in the drug discovery process.
Table 4: Hypothetical QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient | p-value | Interpretation |
| cLogP | +0.45 | <0.05 | Increasing lipophilicity is positively correlated with activity. |
| HOMO Energy | -0.21 | <0.05 | A lower HOMO energy (less electron-donating) is favorable for activity. |
| Steric Bulk at C2 | -0.67 | <0.01 | Increased steric bulk at the 2-position is detrimental to activity. |
| Dipole Moment | +0.15 | >0.05 | Molecular polarity is not significantly correlated with activity in this model. |
Note: This table represents a hypothetical QSAR model and its statistical parameters.
Advanced Analytical Techniques in the Research of 2 Chloromethyl 5 Cyclopropylthiazole and Its Derivatives
High-Resolution Spectroscopic Characterization for Structural Elucidation
High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of 2-(Chloromethyl)-5-cyclopropylthiazole.
Advanced NMR Methodologies (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, 1H and 13C NMR would provide initial structural confirmation. For instance, the 1H NMR spectrum is expected to show characteristic signals for the chloromethyl protons, the cyclopropyl (B3062369) protons, and the thiazole (B1198619) ring proton. Similarly, the 13C NMR spectrum would display distinct signals for each carbon atom in the molecule. In a related compound, 2-chloro-5-chloromethylthiazole, the chloromethyl group's carbon appears at approximately 37.1 ppm.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning these signals and confirming the connectivity between different parts of the molecule. For example, a COSY spectrum would show correlations between the protons on the cyclopropyl ring, while an HMBC spectrum would reveal long-range couplings between the chloromethyl protons and the thiazole ring carbons. While solid-state NMR is less commonly used for small molecules that are readily soluble, it can be invaluable for studying polymorphic forms or for analyzing reaction intermediates that are difficult to crystallize or dissolve.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂Cl | 4.6 - 4.8 | s |
| Thiazole-H4 | 7.2 - 7.4 | s |
| Cyclopropyl-CH | 1.9 - 2.1 | m |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole) | 152 - 154 |
| C4 (Thiazole) | 140 - 142 |
| C5 (Thiazole) | 137 - 139 |
| -CH₂Cl | 36 - 38 |
| Cyclopropyl-CH | 10 - 12 |
| Cyclopropyl-CH₂ | 6 - 8 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The mass spectrum of a related compound, (chloromethyl)trimethylsilane, is available for reference.
Under electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of a chlorine radical (M⁺ - Cl) to form a stable cation, and the cleavage of the cyclopropyl ring or the chloromethyl group.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the cyclopropyl and chloromethyl groups, as well as vibrations associated with the thiazole ring. The C-Cl stretching vibration would also be present. The NIST WebBook provides IR spectra for related compounds such as 2,5-bis(chloromethyl)-p-xylene, which can serve as a reference for the chloromethyl group vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (Cyclopropyl) | 3100 - 3000 |
| C-H (Thiazole) | 3150 - 3100 |
| C=N (Thiazole) | 1620 - 1580 |
| C-S (Thiazole) | 700 - 600 |
| C-Cl | 800 - 600 |
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would likely show absorptions corresponding to π → π* and n → π* transitions within the thiazole ring. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the thiazole ring.
Chromatographic Separation Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its own derivatives, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of moderately polar to nonpolar compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective for its separation and purity determination. A UV detector set to a wavelength where the thiazole ring absorbs would be suitable for detection. The retention time of the compound would be a key parameter for its identification and quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis. GC can be used to assess the purity of the compound and to monitor the progress of reactions in which it is involved. In the synthesis of the related 2-chloro-5-chloromethylthiazole, GC analysis was used to monitor the reaction and determine the purity of the product. A capillary column with a nonpolar or moderately polar stationary phase would be suitable for the separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing both retention time and mass spectral data for enhanced identification.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for derivatives)
In a study by Zhao, Cheng, and Cai, the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole was determined, revealing key structural parameters. The chloromethyl carbon atom and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring. This planarity is a common feature of the thiazole core. The collection of such data is vital for understanding intermolecular interactions in the crystal lattice.
| Crystal Data for 2-Chloro-5-chloromethyl-1,3-thiazole | |
| Parameter | Value |
| Chemical Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
For chiral derivatives of this compound, determining the absolute stereochemistry is critical, as enantiomers can have vastly different biological activities. X-ray crystallography is the gold standard for this purpose. When a chiral molecule crystallizes in a non-centrosymmetric space group, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration of the stereocenters. nih.govresearchgate.neted.ac.uk The Flack parameter, derived from the diffraction data, is a key indicator used to confidently assign the absolute structure. nih.gov
In broader studies of chiral thiazole derivatives, X-ray crystallography has been successfully employed to establish the absolute configuration. For instance, in the synthesis of new thiazole derivatives with potential anticancer activity, X-ray analysis was used to confirm the configuration of the synthesized molecules. nih.gov Similarly, in the development of thiazole derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, X-ray crystallography of the inhibitors bound to the enzyme provided crucial structural information that guided further drug design. These examples underscore the power of X-ray crystallography in providing a complete and unambiguous structural picture of thiazole derivatives.
In Situ Spectroscopic Monitoring of Reaction Progress for Mechanistic Studies
Understanding the mechanism of a chemical reaction—the sequence of elementary steps by which it occurs—is fundamental to its optimization and control. In situ spectroscopic techniques, which monitor the reaction mixture directly as the reaction proceeds without the need for sampling, are powerful tools for gaining mechanistic insights. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can track the real-time concentration changes of reactants, intermediates, and products, providing a wealth of kinetic and mechanistic data.
A pertinent example of this approach is the use of in situ low-field NMR spectroscopy to monitor the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. analytik.news This reaction involves the condensation of a thioamide with an α-haloketone. synarchive.com By employing a benchtop NMR spectrometer equipped with a flow cell, researchers can continuously monitor the reaction progress in real-time. analytik.news
In a specific case study, the synthesis of a Hantzsch thiazole was monitored using an 80 MHz benchtop NMR system. analytik.news The ¹H NMR spectra were acquired continuously, allowing for the quantification of both the starting material (acetylthiourea) and the final thiazole product over time. analytik.news Due to the lower resolution of the low-field NMR compared to high-field instruments, advanced data analysis techniques like spectral hard modeling were employed to deconvolve overlapping peaks and accurately determine the concentrations of the species involved. analytik.news
This in situ monitoring provides several key advantages for mechanistic studies:
Identification of Intermediates: Transient intermediates that might be missed by traditional offline analysis can often be detected and characterized.
Kinetic Profiling: The rate of consumption of reactants and the formation of products can be precisely measured, leading to the determination of reaction orders and rate constants.
Reaction Optimization: By understanding how reaction parameters (e.g., temperature, concentration) affect the reaction rate and the formation of byproducts, the process can be optimized for higher yield and purity.
The data obtained from such in situ studies are invaluable for constructing a detailed mechanistic picture of the formation of the thiazole ring in derivatives of this compound.
| In Situ NMR Monitoring of Hantzsch Thiazole Synthesis | |
| Technique | Low-Field ¹H NMR Spectroscopy |
| Instrumentation | 80 MHz Benchtop NMR with InsightMR flow cell |
| Reaction | Hantzsch Thiazole Synthesis |
| Monitored Species | Acetylthiourea (reactant), Hantzsch thiazole (product) |
| Data Analysis | Spectral Hard Modeling (e.g., using PEAXACT 6 software) |
| Key Insights | Real-time concentration profiles, reaction kinetics |
The application of these advanced analytical techniques is indispensable for the rigorous scientific investigation of this compound and its derivatives, providing a deep understanding of their structure and reactivity.
Future Research Directions and Challenges Pertaining to 2 Chloromethyl 5 Cyclopropylthiazole
Discovery of Unexplored Synthetic Pathways
Current synthetic routes to substituted thiazoles often rely on the classic Hantzsch synthesis, which, while effective, can involve harsh conditions and generate significant waste. nih.gov Future research should focus on developing novel, more efficient, and environmentally benign pathways to 2-(Chloromethyl)-5-cyclopropylthiazole.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the target molecule in a single step. This approach, which has been successful for other thiazole (B1198619) derivatives, improves efficiency and reduces waste. researchgate.netacs.org
Catalyst-Free Methodologies: Investigating synthesis in green solvents like water or glycerol, potentially under microwave or ultrasonic irradiation, can eliminate the need for traditional catalysts and hazardous organic solvents. researchgate.netresearchgate.net
Novel Catalytic Systems: The use of reusable, heterogeneous catalysts such as biocatalysts, hydrogels, or metal nanoparticles could offer high yields under mild conditions, with the significant advantage of easy catalyst recovery and reuse. acs.orgmdpi.com
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Research Challenges |
| One-Pot Multicomponent Reaction | Cyclopropyl-substituted thioamide, 1,3-dichloroacetone, ammonia (B1221849) source | High atom economy, reduced reaction time, operational simplicity. researchgate.net | Optimization of reaction conditions, control of regioselectivity. |
| Ultrasound-Assisted Green Synthesis | Cyclopropyl-α-haloketone, thioacetamide | Use of eco-friendly solvents (e.g., ethanol (B145695)/water), energy efficiency, mild conditions. mdpi.com | Scalability of ultrasonic reactors, ensuring consistent product yields. |
| Flow Chemistry Synthesis | Segmented flow of key intermediates | Precise control over reaction parameters, enhanced safety, ease of scalability. thieme.de | High initial setup cost, potential for channel clogging with precipitates. |
Investigation of Novel Reactivity Patterns and Transformation Cascades
The this compound scaffold possesses multiple reactive sites that can be exploited for complex molecule synthesis. The chloromethyl group is a versatile handle for nucleophilic substitution and the thiazole ring itself can undergo various transformations.
Future research should investigate:
Advanced Cross-Coupling Reactions: Moving beyond simple substitutions, the chloromethyl group could serve as an electrophile in novel metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds, significantly expanding the diversity of accessible derivatives.
C-H Functionalization: Direct functionalization of the C-H bond at the 4-position of the thiazole ring would provide a highly efficient route to tri-substituted thiazoles without the need for pre-functionalized substrates.
Domino and Cascade Reactions: Designing reaction sequences where an initial transformation on the chloromethyl group triggers a subsequent cyclization or rearrangement involving the thiazole nucleus. A recently developed heteroaromatic system, 2H-thiazolo[4,5-d] researchgate.netmdpi.comscientificforefront.orgtriazole (ThTz), demonstrates how functionalizing a reactive tag on a thiazole ring can facilitate diverse transformations. nih.govresearchgate.netrsc.org
Expansion into Emerging Fields of Chemical Biology and Materials Chemistry
The unique structural features of this compound make it an attractive scaffold for development in cutting-edge areas of chemical biology and materials science.
Chemical Biology: Thiazole-containing compounds are prevalent in a wide range of biologically active molecules, including antibiotics and anticancer agents. globalresearchonline.netnih.govijpsjournal.com The chloromethyl group on the title compound is a prime reactive tag for bioconjugation, allowing it to be linked to proteins, nucleic acids, or other biomolecules. Future work could focus on using it as a building block to create:
Bioactive Compound Libraries: For screening against various biological targets like bacterial enzymes or cancer cell lines. researchgate.net
Chemical Probes: By attaching fluorescent dyes or affinity tags to the scaffold to study biological processes.
Fragment-Based Drug Discovery: The cyclopropylthiazole core could serve as a novel fragment for building drug candidates with improved pharmacokinetic properties.
Materials Chemistry: Thiazole-based polymers are known for their conductive and optical properties. arizona.eduacs.org The this compound monomer could be used to synthesize novel polymers and coordination frameworks.
Conjugated Polymers: The chloromethyl group can be converted into a polymerizable handle (e.g., a vinyl or ethynyl (B1212043) group) to synthesize polymers where the cyclopropyl (B3062369) moiety could influence polymer packing, solubility, and electronic properties. Such polymers could find use in sensors or organic electronics. cedarville.eduacs.org
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring can act as ligands to coordinate with metal ions, forming porous MOFs. researchgate.netmdpi.com These materials have potential applications in gas storage, catalysis, and chemical sensing.
| Emerging Field | Potential Application | Key Structural Feature Utilized | Research Goal |
| Chemical Biology | Targeted anticancer agents | Chloromethyl group for conjugation; Cyclopropyl group for metabolic stability. | Development of potent and selective drug candidates. nih.gov |
| Materials Science | Chemiresistive gas sensors | Thiazole ring's electronic nature; Polymer backbone. | Creation of polymers with high sensitivity and selectivity for pollutants like SO₂. acs.org |
| Coordination Chemistry | Luminescent MOFs | Thiazole N and S atoms as metal-binding sites. | Design of novel sensors for detecting metal ions or small molecules. mdpi.com |
Development of Sustainable and Scalable Synthetic Methodologies for Industrial Research
For this compound to be a viable building block for industrial applications, its synthesis must be both scalable and sustainable. thieme.de This involves adhering to the principles of green chemistry to minimize environmental impact and production costs. researchgate.netosi.lv
Future research challenges include:
Minimizing Hazardous Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using deep eutectic solvents or water instead of volatile organic compounds. researchgate.net
Improving Atom Economy: Designing syntheses that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.
Process Intensification: Adopting continuous flow manufacturing instead of traditional batch processing to improve safety, efficiency, and consistency for large-scale production. thieme.de This approach has proven successful for other complex heterocyclic systems. rsc.org
Interdisciplinary Research Opportunities in Chemical Sciences
The full realization of the potential of this compound will require significant collaboration between different scientific disciplines.
Synthetic and Computational Chemistry: Computational chemists can model reaction pathways and predict the electronic properties of novel derivatives, guiding synthetic chemists toward the most promising targets and reaction conditions.
Organic and Materials Science: Synthetic chemists can create novel monomers and polymers from the title compound, which materials scientists can then characterize and fabricate into devices like sensors and organic thin-film transistors. arizona.eduacs.org
Medicinal and Biological Chemistry: Medicinal chemists can design and synthesize libraries of compounds based on the scaffold, which can then be evaluated for their biological activity by chemical biologists, fostering a cycle of design, synthesis, and testing. researchgate.netnih.gov This interdisciplinary approach is crucial for tackling complex challenges like antimicrobial resistance. nih.gov
By pursuing these avenues of research, the scientific community can unlock the latent potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in medicine, materials, and sustainable technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
